molecular formula C34H58N6O13 B13847955 5,5'-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)

5,5'-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)

Cat. No.: B13847955
M. Wt: 758.9 g/mol
InChI Key: OXIRSTIOIDXXHG-DJHGOXGWSA-N
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Description

5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid) is a complex organic compound that features multiple functional groups, including amino, carboxyl, and amide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of such a complex compound typically involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The specific synthetic route would depend on the desired configuration and purity of the final product. Common reagents might include protecting agents like Boc (tert-butoxycarbonyl) for amino groups, coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), and deprotecting agents like TFA (trifluoroacetic acid).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of automated synthesizers, large-scale reactors, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Reagents like acyl chlorides or anhydrides in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the amino groups could yield nitro derivatives, while reduction of the carbonyl groups could yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, this compound could be used as a probe to study enzyme-substrate interactions, given its multiple reactive sites. It could also serve as a ligand in the study of protein-ligand interactions.

Medicine

In medicine, this compound could be explored for its potential as a drug candidate. Its multiple functional groups could allow it to interact with various biological targets, making it a potential lead compound in drug discovery.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its multiple reactive sites.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. For example, as a drug candidate, it might interact with specific enzymes or receptors in the body, modulating their activity. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Similar Compounds

  • 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)
  • 5,5’-((6-(((S)-1-(((S)-6-Amino-1-carboxyhexyl)amino)-6-(4-carboxybutanamido)-1-oxohexan-2-yl)amino)-6-oxohexane-1,5-diyl)bis(azanediyl))bis(5-oxopentanoic acid)

Uniqueness

The uniqueness of this compound lies in its specific configuration and the presence of multiple functional groups, which allow it to participate in a wide range of chemical reactions and interactions. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C34H58N6O13

Molecular Weight

758.9 g/mol

IUPAC Name

(2S)-7-amino-2-[[(2S)-2-[2,6-bis(4-carboxybutanoylamino)hexanoylamino]-6-(4-carboxybutanoylamino)hexanoyl]amino]heptanoic acid

InChI

InChI=1S/C34H58N6O13/c35-20-5-1-2-13-25(34(52)53)40-33(51)24(12-4-7-22-37-27(42)15-9-18-30(46)47)39-32(50)23(38-28(43)16-10-19-31(48)49)11-3-6-21-36-26(41)14-8-17-29(44)45/h23-25H,1-22,35H2,(H,36,41)(H,37,42)(H,38,43)(H,39,50)(H,40,51)(H,44,45)(H,46,47)(H,48,49)(H,52,53)/t23?,24-,25-/m0/s1

InChI Key

OXIRSTIOIDXXHG-DJHGOXGWSA-N

Isomeric SMILES

C(CC[C@@H](C(=O)O)NC(=O)[C@H](CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN

Canonical SMILES

C(CCC(C(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)C(CCCCNC(=O)CCCC(=O)O)NC(=O)CCCC(=O)O)CCN

Origin of Product

United States

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